2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol
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Overview
Description
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol is an organic compound belonging to the class of chlorinated biphenyls. This compound is characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a biphenyl structure. Chlorinated biphenyls are known for their stability and resistance to degradation, making them significant in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol typically involves the chlorination of biphenyl derivatives followed by hydroxylation. The chlorination process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the initial chlorination of biphenyl, followed by catalytic hydrogenation to introduce the tetrahydro structure, and finally, hydroxylation to add the diol groups. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to convert hydroxyl groups to hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, or amines are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls or fully hydrogenated biphenyls.
Scientific Research Applications
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development or as a model compound for studying chlorinated biphenyls’ effects on health.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, altering their activity and affecting metabolic pathways. The presence of chlorine atoms and hydroxyl groups influences its reactivity and interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,4’-Trichlorobiphenyl: Similar in structure but lacks the tetrahydro and diol groups.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Contains more chlorine atoms and no hydroxyl groups.
2,4’,5-Trichlorobiphenyl: Another chlorinated biphenyl with different chlorine substitution patterns.
Uniqueness
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol is unique due to its specific combination of chlorine atoms and hydroxyl groups on a tetrahydro biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
660839-23-6 |
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Molecular Formula |
C12H11Cl3O2 |
Molecular Weight |
293.6 g/mol |
IUPAC Name |
3-(2,3,4-trichlorophenyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C12H11Cl3O2/c13-8-5-4-6(10(14)11(8)15)7-2-1-3-9(16)12(7)17/h2,4-5,9,12,16-17H,1,3H2 |
InChI Key |
FTRWXCCGARSKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)O)O |
Origin of Product |
United States |
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